Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate

説明

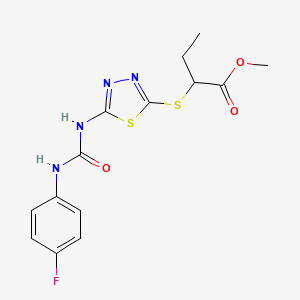

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenylurea moiety and a thioether-linked butanoate ester. The 1,3,4-thiadiazole scaffold is widely studied for its pharmacological versatility, including anticancer, antimicrobial, and anticonvulsant activities . The 4-fluorophenyl group enhances lipophilicity and bioavailability, while the thioether linkage may improve metabolic stability.

特性

IUPAC Name |

methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S2/c1-3-10(11(20)22-2)23-14-19-18-13(24-14)17-12(21)16-9-6-4-8(15)5-7-9/h4-7,10H,3H2,1-2H3,(H2,16,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVNVOFHSJPXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the fluorophenyl group and the ureido linkage. The final step involves the esterification of the butanoate moiety. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and the use of catalysts.

化学反応の分析

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group or the thiadiazole ring.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Antimicrobial Activity

Thiadiazole derivatives, including those similar to methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate, have demonstrated significant antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit activity against a variety of bacteria and fungi. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Thiadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, a study highlighted that thiadiazole-based compounds could disrupt cancer cell proliferation pathways . The incorporation of the 4-fluorophenyl group may enhance these effects by improving the compound's interaction with biological targets.

Antitubercular Activity

Research has also focused on the antitubercular effects of thiadiazole derivatives. Compounds similar to this compound have shown promising results against Mycobacterium tuberculosis strains, indicating their potential as therapeutic agents in treating tuberculosis .

Mechanistic Studies

Understanding the mechanisms of action for compounds like this compound is crucial for optimizing their efficacy. Recent studies utilizing quantum mechanical modeling have provided insights into how these compounds interact at the molecular level with various biological targets. For instance, density functional theory (DFT) calculations have been employed to predict binding affinities and interaction energies with target enzymes involved in disease pathways .

Synthesis of Novel Materials

The unique properties of this compound allow for its use in synthesizing novel materials with specific functionalities. Its chemical structure can be modified to create polymers or composites with enhanced thermal stability and mechanical properties. Research has explored the incorporation of thiadiazole derivatives into polymer matrices to improve their performance in various applications .

Case Studies and Research Findings

作用機序

The mechanism of action of Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the ureido linkage can form hydrogen bonds with amino acid residues. The thiadiazole ring may participate in electron transfer reactions, influencing the compound’s overall activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Anticonvulsant Thiadiazole-Urea Derivatives

Compounds sharing the 1,3,4-thiadiazole-urea framework exhibit notable bioactivity. For example:

- 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea (ED₅₀ = 2.70 μmol/kg in sleep tests, 0.65 μmol/kg in maximal electroshock (MES) tests).

- 1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea (ED₅₀ = 2.72 μmol/kg in sleep tests, 1.14 μmol/kg in MES tests) .

Key Comparisons :

- Substituent Effects: The dichlorobenzyl and methoxybenzyl thio groups in these analogs enhance anticonvulsant potency compared to the butanoate ester in the target compound. The electron-withdrawing chlorine atoms and methoxy group likely improve receptor binding.

- Urea Modifications: The 4-fluorophenylurea in the target compound may offer superior metabolic stability over non-halogenated phenylurea analogs due to reduced oxidative metabolism.

Data Table 1: Anticonvulsant Activity of Thiadiazole-Urea Derivatives

Thiadiazole-Based Pesticides

The 1,3,4-thiadiazole ring is also prominent in agrochemicals. Notable examples include:

Key Comparisons :

- Functional Group Impact : Tebuthiuron’s dimethylurea and tert-butyl groups optimize soil adsorption, whereas the target compound’s 4-fluorophenylurea and thioether linkage may favor mammalian target engagement.

- Fluorine Substitution : Both FOE 5043 and the target compound use fluorine to enhance stability, but FOE 5043’s trifluoromethyl-thiadiazole moiety increases herbicidal potency .

Thiazole-Ureido Analogs

Compounds like Thiazol-5-ylmethyl (2S,4S,5S)-4-hydroxy-5-[(S)-2-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido]-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate () share ureido motifs but replace thiadiazole with thiazole.

Key Insight : The 1,3,4-thiadiazole core in the target compound may confer stronger hydrogen-bonding capacity compared to thiazole-based analogs, influencing enzyme inhibition profiles .

Research Findings and Mechanistic Insights

- Anticancer Potential: Thiadiazole derivatives often inhibit carbonic anhydrase or tyrosine kinases. The 4-fluorophenyl group in the target compound could enhance selectivity for cancer-associated isoforms .

- Metabolic Stability : The thioether linkage in the target compound may resist cytochrome P450-mediated oxidation better than oxygen ethers in analogs like FOE 5043 .

生物活性

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and antifungal activities, as well as the structure-activity relationships (SAR) that influence these effects.

Chemical Structure

The compound features a thiadiazole ring and a ureido moiety, which are critical for its biological activity. The presence of the 4-fluorophenyl substitution enhances its interaction with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values ranging from 5.91 µM to >100 µM , indicating varying degrees of potency against cancer cell lines.

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| 4a | 5.91 | Strong anticancer activity |

| 4e | 63.39 | Moderate anticancer activity |

| 4c | 64.23 | Weak anticancer activity |

The presence of electron-withdrawing groups (EWGs), such as fluorine, tends to decrease the activity compared to electron-donating groups (EDGs) .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Compounds containing the 1,3,4-thiadiazole moiety have shown promising results against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Gram-positive bacteria : Significant activity was observed against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Moderate activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains : Effective against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MICs) in the range of 32–42 μg/mL , comparable to standard antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Thiadiazole Ring : Acts as a pharmacophore contributing to antimicrobial properties.

- Ureido Linkage : Enhances solubility and bioavailability.

- Substituent Effects : The position and type of substituents on the thiadiazole ring significantly influence the compound's potency. For example, halogen substitutions generally improve antibacterial activity .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in treating infections and cancer:

- Anticancer Study : A series of thiadiazole derivatives were tested on various cancer cell lines, showing that modifications at the phenyl ring improved cytotoxicity.

- Antimicrobial Study : A derivative exhibited high antibacterial activity against E. coli, with an MIC lower than that of traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。